molecular formula C40H50N8O6 B600872 Daclatasvir Impurity 6 CAS No. 1009117-26-3

Daclatasvir Impurity 6

Número de catálogo: B600872
Número CAS: 1009117-26-3
Peso molecular: 738.88
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

General Principles of Pharmaceutical Impurity Management and Regulatory Landscape

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the quality, safety, and efficacy of drug products. jpionline.org An impurity is defined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) as any component of a new drug substance that is not the defined chemical entity. jpionline.org These undesired chemical substances provide no therapeutic benefit and can potentially pose a health risk. jpionline.org

The regulatory landscape for impurity management is primarily governed by ICH guidelines. Key documents include ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products, which provide a framework for the qualification and control of impurities. jpionline.orgich.orgeuropa.eueuropa.eu These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. ich.org The process involves detecting and quantifying impurities, evaluating and characterizing reference standards for them, and documenting that analytical procedures are validated for this purpose. ich.org Stability and chemical development studies are used to predict impurities likely to appear in the final commercial product. ich.org Furthermore, guidelines like ICH M7 address the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. jpionline.orgeuropa.eu Adherence to these harmonized guidelines is essential for regulatory approval and for ensuring patient safety. jpionline.orgbiotech-spain.com

Overview of Daclatasvir Drug Substance: Synthetic Context and Therapeutic Relevance

Daclatasvir is a potent, direct-acting antiviral agent used in combination with other medications for the treatment of chronic Hepatitis C virus (HCV) infection. synzeal.compharmaffiliates.comdaicelpharmastandards.compatsnap.com It was the first agent to demonstrate efficacy in treating HCV genotype 3 without the need for co-administered interferon. nih.gov The therapeutic relevance of Daclatasvir lies in its specific mechanism of action; it is a highly selective inhibitor of the HCV nonstructural protein 5A (NS5A). daicelpharmastandards.compatsnap.comdrugbank.com NS5A is a critical phosphoprotein involved in the HCV replication complex and virion assembly. drugbank.comnih.gov By binding to the N-terminus of NS5A, Daclatasvir disrupts its function, thereby preventing viral RNA replication and the assembly of new virus particles. daicelpharmastandards.comnih.govdrugbank.com

The chemical name for Daclatasvir is Carbamic acid, N, N′-[[1,1′-biphenyl]-4,4′-diylbis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis-, C, C′-dimethyl ester. daicelpharmastandards.com Its synthesis is a complex multi-step process. google.com Impurities can be introduced during manufacturing, storage, or through degradation of the active pharmaceutical ingredient (API). daicelpharmastandards.com Daclatasvir has been shown to be susceptible to degradation under stress conditions such as acid and base hydrolysis and oxidation, which can lead to the formation of various related substances. vulcanchem.comoup.com Therefore, rigorous analytical monitoring and control of these impurities are essential to ensure the purity and quality of the final drug product. daicelpharmastandards.com

Identification and Classification of Daclatasvir Impurity 6 within the Comprehensive Impurity Profile

The comprehensive impurity profile of Daclatasvir includes a range of related substances that can be formed during its synthesis or degradation. daicelpharmastandards.comvulcanchem.com These are categorized as process-related impurities, which are by-products of the manufacturing process, and degradation products, which form during storage. daicelpharmastandards.comvulcanchem.com The identification and control of these impurities are crucial for quality assurance. aquigenbio.com Advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are employed to separate, identify, and quantify these substances. daicelpharmastandards.comoup.com

Within this profile, this compound is classified as a process-related impurity. It is specifically a stereoisomer of the parent Daclatasvir molecule, differing in the spatial arrangement of its atoms. vulcanchem.combocsci.com Such isomeric impurities are of particular interest in pharmaceutical quality control as their chemical properties can be very similar to the API, making them challenging to separate and control.

This compound is chemically identified as the Daclatasvir SRRS Isomer. bocsci.compharmaffiliates.compharmaffiliates.com This designation refers to the specific stereochemistry at the chiral centers within the molecule. It shares the same molecular formula and mass as Daclatasvir but has a distinct three-dimensional structure.

PropertyValue
Common Name This compound; Daclatasvir SRRS Isomer bocsci.compharmaffiliates.com
Chemical Name N,N'-[[1,1'-Biphenyl]-4,4'-diylbis[1H-imidazole-5,2-diyl-(2R)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]biscarbamic Acid C,C'-Dimethyl Ester vulcanchem.combocsci.com
CAS Number 1009117-26-3 vulcanchem.compharmaffiliates.compharmaffiliates.com
Molecular Formula C40H50N8O6 vulcanchem.compharmaffiliates.com
Molecular Weight 738.88 g/mol vulcanchem.compharmaffiliates.com

In chromatographic analysis, impurities are often characterized by their Relative Retention Time (RRT), which is the retention time of the impurity peak relative to the main drug peak. In a stability-indicating ultra-performance liquid chromatography (UPLC) method developed for Daclatasvir, an impurity designated as DAC.RC06 was identified. oup.comresearchgate.netresearchgate.net This impurity corresponds to this compound.

Another significant stereoisomeric impurity is the Daclatasvir RRRR Isomer, also known as the enantiomeric impurity. synzeal.com The presence of multiple stereoisomers like the SRRS and RRRR forms highlights the stereochemical complexity of the Daclatasvir molecule and the necessity for stereospecific analytical methods. pharmaffiliates.comsynzeal.com

AnalyteDesignationRetention Time (RT) (min)Relative Retention Time (RRT)
This compoundDAC.RC063.2380.76 researchgate.net
Daclatasvir-4.2841.00 researchgate.net

Data from a stability-indicating UPLC method. researchgate.net

Propiedades

Número CAS

1009117-26-3

Fórmula molecular

C40H50N8O6

Peso molecular

738.88

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

Daclatasvir SRRS Isomer;  N,N'-[[1,1'-Biphenyl]-4,4'-diylbis[1H-imidazole-5,2-diyl-(2R)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]biscarbamic Acid C,C'-Dimethyl Ester

Origen del producto

United States

Elucidation of Formation Pathways and Mechanisms of Daclatasvir Impurity 6

Synthesis-Related Impurity Formation

The formation of Daclatasvir Impurity 6 during the manufacturing process is intrinsically linked to the stereochemical complexity of the Daclatasvir molecule. The desired stereoisomer of Daclatasvir is the SSSS-isomer. However, variations in starting materials or reaction conditions can lead to the formation of other diastereomers, including the SRRS isomer (Impurity 6).

Precursor Impurities and Byproducts in Daclatasvir Synthesis

The synthesis of Daclatasvir is a multi-step process that often involves the coupling of chiral building blocks. The stereochemical purity of these precursors is paramount. If the starting materials contain even small amounts of the incorrect enantiomer or diastereomer, this can lead to the formation of the corresponding isomeric impurity in the final active pharmaceutical ingredient (API). For instance, the synthesis of Daclatasvir utilizes L-proline and L-valine derivatives. The presence of D-proline or D-valine in the starting materials could potentially lead to the formation of various stereoisomers, including the SRRS isomer.

Furthermore, byproducts from intermediate steps can sometimes be carried over and react in subsequent stages, leading to the generation of impurities. While specific precursor impurities leading directly to this compound are not extensively detailed in publicly available literature, the principles of organic synthesis suggest that any deviation from the desired stereochemistry in the key building blocks is a potential root cause.

Role of Reaction Conditions and Reagents in Impurity Generation

The conditions under which the chemical reactions are performed play a crucial role in controlling the stereochemical outcome. Factors such as temperature, pressure, reaction time, and the choice of catalysts and reagents can influence the formation of diastereomers. In the synthesis of Daclatasvir, the formation of the amide bond and the imidazole rings are critical steps where stereointegrity must be maintained.

For example, the use of certain coupling reagents or bases could potentially lead to epimerization at one of the chiral centers, resulting in the formation of an undesired isomer like Impurity 6. The challenge in controlling stereochemistry during synthesis is a significant aspect of Daclatasvir production, and minimizing the formation of unwanted stereoisomers requires careful optimization and control of reaction parameters. vulcanchem.com

Side Reactions and Competing Pathways during Chemical Synthesis

During the synthesis of a complex molecule like Daclatasvir, various side reactions can occur, competing with the desired reaction pathway. These side reactions can lead to the formation of a range of impurities. The formation of this compound can be considered a result of a competing reaction pathway where one of the chiral centers inverts during the synthesis. This could happen, for example, during a deprotection step or a coupling reaction where the conditions are harsh enough to cause epimerization. The specific side reactions are often proprietary information of the manufacturers, but the general principles of asymmetric synthesis highlight the possibility of such competing pathways.

Degradation-Related Impurity Formation (Forced Degradation Studies)

Forced degradation studies are essential for identifying potential degradation products and pathways of a drug substance. These studies have shown that Daclatasvir is susceptible to degradation under various stress conditions, leading to the formation of several impurities, including Impurity 6. nih.govvulcanchem.com

Hydrolytic Degradation Mechanisms (Acidic, Basic, Neutral)

Daclatasvir has been found to be susceptible to degradation under both acidic and basic hydrolytic conditions. nih.govgrafiati.com

Acidic Hydrolysis : Under acidic conditions, Daclatasvir shows some degradation, with studies indicating the formation of at least two degradation products. nih.gov While the specific pathway to Impurity 6 under acidic conditions is not explicitly detailed, it is plausible that the acidic environment could catalyze the epimerization of one of the stereocenters, although this is generally less common than under basic conditions.

Basic Hydrolysis : Daclatasvir is particularly susceptible to degradation under basic conditions, generating at least three degradants. nih.gov The carbamate moiety in the Daclatasvir structure is a likely site for basic hydrolysis. nih.gov The mechanism would involve the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate, leading to the cleavage of the C-O bond. This could potentially be followed by rearrangements or further reactions that might lead to the formation of Impurity 6, possibly through a mechanism that allows for the inversion of stereochemistry at an adjacent chiral center.

Neutral Hydrolysis : Information on the degradation of Daclatasvir under neutral hydrolytic conditions is less prevalent, suggesting it is more stable under these conditions compared to acidic or basic environments.

Condition Number of Degradants Observed Potential for Impurity 6 Formation
Acidic HydrolysisTwoPossible, though less likely than under basic conditions
Basic HydrolysisThreeHigh, due to the susceptibility of the carbamate moiety
Neutral HydrolysisLess SignificantLow

Oxidative Degradation Mechanisms

Daclatasvir has demonstrated susceptibility to oxidative degradation. nih.govgrafiati.com Studies have shown that under oxidative stress, such as in the presence of hydrogen peroxide, multiple degradation products are formed. nih.gov

One of the proposed mechanisms for the oxidative degradation of Daclatasvir involves the δ-oxidation of the pyrrolidine moiety. drugbank.com This pathway leads to the opening of the pyrrolidine ring, forming an aminoaldehyde intermediate. This intermediate can then undergo an intramolecular reaction between the aldehyde group and the proximal imidazole nitrogen atom. drugbank.com It is conceivable that during these oxidative transformations and subsequent rearrangements, changes in the stereochemistry could occur, leading to the formation of the SRRS isomer (Impurity 6). The imidazole moiety is also susceptible to oxidation, which could be another pathway for the formation of degradation products. nih.gov

Oxidizing Agent Number of Degradants Observed Proposed Mechanism
Hydrogen PeroxideMultipleδ-oxidation of the pyrrolidine ring, imidazole oxidation
AzobisisobutyronitrileOneRadical-initiated oxidation

Photolytic Degradation Pathways

The susceptibility of Daclatasvir to light is a key consideration in its stability profile. Studies have shown that the imidazole moiety within the Daclatasvir structure is particularly sensitive to photodegradation when in solution. nih.gov Exposure of Daclatasvir solutions to high-intensity light or UV radiation has been shown to generate a number of degradation products. nih.govorientjchem.org

However, research findings on the extent of photolytic degradation are varied. Some studies report that Daclatasvir is liable to photolytic degradation, alongside alkaline and oxidative stress. researchgate.net Another study observed that while some degradation occurs under photolytic conditions, it is less significant than that seen under basic hydrolysis. ijpsnonline.com Conversely, other forced degradation studies concluded that Daclatasvir is stable under photochemical and neutral conditions. nih.govnih.govturkjps.org These discrepancies may arise from differences in experimental conditions such as the physical state of the drug (solid vs. solution), solvent, light intensity, and exposure duration. innovareacademics.inoup.com

While photolysis is a confirmed degradation pathway for Daclatasvir, leading to multiple degradants, a direct, documented pathway linking specific photolytic conditions to the formation of this compound has not been explicitly detailed in the reviewed literature. nih.gov

Table 1: Summary of Photolytic Degradation Studies on Daclatasvir
Stress ConditionObservationReference
High-intensity light/UV light (in solution)Imidazole moiety is sensitive; formation of degradants 2-8 observed. nih.gov
Photolytic stressLiable to degradation. researchgate.net
Photolytic conditionLess degradation compared to basic hydrolysis. ijpsnonline.com
UV radiation (5-60 minutes)Method developed to separate DAC from stress degradation products. globalresearchonline.net
UV light (254 nm) on solid drugForced degradation performed. innovareacademics.in
UV light (200 Wh/m²) and visible light (1.2 million lux h) for 7 daysForced degradation performed to prove stability-indicating nature of an analytical method. oup.com
Photolytic/Photochemical conditionsNo degradation observed. nih.govnih.govturkjps.org

Thermal Degradation Pathways

The stability of Daclatasvir under thermal stress is another area with conflicting reports in the scientific literature. Forced degradation studies are a standard part of pharmaceutical development, typically involving exposure of the drug substance to elevated temperatures to predict long-term stability. scispace.comnih.gov

Several studies have subjected Daclatasvir to thermal stress, with varying outcomes. Some research indicates that Daclatasvir is stable under thermal conditions. researchgate.net Another study noted that while some degradation occurs, it is minimal. ijpsnonline.com In contrast, other studies that included thermal stress as part of a comprehensive degradation protocol did not single it out as a significant pathway for impurity formation compared to hydrolysis or oxidation. scispace.comnih.gov The specific conditions tested have included temperatures ranging from 60°C to 105°C for durations of hours to days. innovareacademics.inoup.comglobalresearchonline.net

As with photolytic pathways, there is no direct evidence in the reviewed literature to suggest that thermal stress is a primary route for the formation of this compound. The formation of stereoisomers typically requires enough energy to overcome the barrier to epimerization, which may not be achieved under standard thermal stress test conditions without the presence of catalysts or other reagents.

Table 2: Summary of Thermal Degradation Studies on Daclatasvir
Stress ConditionObservationReference
Thermal stressConsidered stable. researchgate.net
Thermal conditionDegraded less than under basic hydrolysis. ijpsnonline.com
60°C for 24 hours (powder)Forced degradation test performed. globalresearchonline.net
80°C for 1 hour (solid state)Forced degradation test performed. innovareacademics.in
105°C for 24 hoursForced degradation performed. oup.com
Thermal degradationForced degradation attempted; significant degradation noted in alkaline conditions. scispace.com

Influence of Excipient-Drug Substance Interactions on Impurity Formation

Excipients, while often considered inert, can interact with active pharmaceutical ingredients (APIs), leading to the formation of degradation products. irjmets.com These interactions can be influenced by the chemical nature of the drug and excipients, moisture content, pH, temperature, and light. scirp.org Daclatasvir tablets contain several common excipients, including lactose, microcrystalline cellulose, and magnesium stearate. who.inteuropa.eu

Potential interactions that could lead to impurity formation include:

Reactions with Excipient Impurities: Many excipients contain reactive impurities like peroxides, aldehydes, or acids, which can catalyze drug degradation. irjmets.com For instance, lactose, a common filler, can contain aldehyde impurities that may react with the API.

Hydrolysis/pH Modification: Excipients can influence the local pH within a solid dosage form. Magnesium stearate, a lubricant, can create a basic microenvironment, potentially promoting base-catalyzed hydrolysis or epimerization of Daclatasvir, which is known to be susceptible to basic conditions. vulcanchem.comscispace.com

Maillard Reaction: APIs with primary or secondary amine functionalities can undergo Maillard reactions with reducing sugars like lactose. While Daclatasvir's core structure does not have a primary amine, the potential for interaction with its complex structure under formulation and storage conditions warrants consideration.

Although these interaction pathways are chemically plausible, specific studies identifying this compound as a direct result of an interaction with a particular excipient are not available in the reviewed literature. Compatibility studies using techniques like FTIR are often performed to detect potential interactions early in the formulation development process. grafiati.comresearchgate.net

Table 3: Common Daclatasvir Excipients and Potential Interactions
ExcipientFunctionPotential Interaction PathwayReference
Lactose (anhydrous)Filler/DiluentMay contain reactive aldehyde impurities; potential for Maillard-type reactions. who.intscirp.orgeuropa.eu
Microcrystalline CelluloseFiller/BinderGenerally inert, but can adsorb moisture, potentially facilitating hydrolysis. who.intscirp.org
Croscarmellose SodiumDisintegrantCan influence water uptake and local pH. who.int
Magnesium StearateLubricantCan create a basic micro-environment, potentially catalyzing degradation. who.intscirp.org
Colloidal Silicon DioxideGlidantGenerally inert. who.int

Mechanistic Investigations into this compound Generation

Kinetic and Thermodynamic Studies of Impurity Formation

Kinetic and thermodynamic studies are crucial for understanding the rate and feasibility of impurity formation. Kinetic studies can determine the reaction rate, order, and activation energy, providing insight into how factors like temperature and reactant concentration influence the speed at which an impurity forms. Thermodynamic studies assess the relative stability of the drug and its impurities, indicating the spontaneity of the degradation reaction. tandfonline.com

Methodologies such as reaction calorimetry can be used to determine thermodynamic data like the enthalpy of reaction (ΔH), which helps to characterize the energy profile of the degradation pathway. Isothermal titration calorimetry has been used to study the thermodynamics of Daclatasvir complexation with cyclodextrins, showing that such analyses are applicable to this molecule. researchgate.net

While these methods are powerful tools for mechanistic investigation, specific kinetic or thermodynamic data (e.g., rate constants, activation energy) for the conversion of Daclatasvir to its SRRS isomer (Impurity 6) are not detailed in the available literature. Such studies would be essential to quantitatively predict the shelf-life of the drug product and to establish effective control strategies.

Stereochemical Considerations in Impurity Formation

The formation of this compound is fundamentally a question of stereochemistry. The parent Daclatasvir molecule is the SSSS isomer, possessing four chiral centers. who.intpharmaffiliates.com this compound is the SRRS isomer, meaning two of the four stereocenters have undergone inversion from the (S) to the (R) configuration. vulcanchem.combocsci.com This type of transformation is known as epimerization.

The likely mechanism for this inversion involves a transient loss of chirality at the affected centers. One proposed mechanism for degradation and tautomerism in Daclatasvir involves δ-oxidation at the pyrrolidine ring, followed by a ring-opening to form an aminoaldehyde chain tautomer. tandfonline.com This ring-opening is a critical step, as it would convert the tetrahedral chiral carbon (C2 of the pyrrolidine ring) into a planar sp²-hybridized aldehyde carbon. This planarity allows for free rotation before the ring re-forms. Re-closure of the ring could then occur from either face, leading to a mixture of the original (S) and the inverted (R) stereoisomers at that position. A similar process could potentially occur at the other site of inversion.

The stereochemical configuration of Daclatasvir and its analogues is critical for its biological activity, as the molecule must fit precisely into a symmetric binding pocket on the NS5A protein. nih.gov Even subtle changes, such as the inversion of stereocenters, can significantly impact this interaction and, consequently, the drug's efficacy. nih.gov Therefore, controlling the formation of stereoisomeric impurities like Impurity 6 is of paramount importance.

Table 4: Stereochemical Comparison of Daclatasvir and Impurity 6
CompoundCommon Name/SynonymStereochemical ConfigurationReference
DaclatasvirParent DrugSSSS Isomer pharmaffiliates.com
This compoundDaclatasvir SRRS IsomerSRRS Isomer vulcanchem.combocsci.com

Isolation and Purification Methodologies for Daclatasvir Impurity 6

Chromatographic Isolation Techniques

Chromatography is the cornerstone of impurity isolation in the pharmaceutical industry, offering high-resolution separation based on the differential partitioning of analytes between a stationary phase and a mobile phase. For structurally similar compounds like stereoisomers, the choice of chromatographic technique and conditions is paramount.

Preparative HPLC is a powerful technique for isolating and purifying specific compounds from complex mixtures with high purity. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. For Daclatasvir Impurity 6, preparative HPLC is instrumental in enriching the impurity from a mixture containing Daclatasvir and other related substances.

The development of a successful preparative HPLC method begins with a robust analytical method. Studies on Daclatasvir have focused on developing stability-indicating HPLC methods capable of separating the API from its various process-related and degradation impurities. nih.govresearchgate.net These methods often employ reversed-phase chromatography. A detailed analysis of degradation products, guided by HPLC biogram analysis where fractions are collected and assessed, has proven effective in identifying and isolating trace components. nih.gov

To isolate the SRRS isomer (Impurity 6), a chiral stationary phase (CSP) is often required to achieve the necessary selectivity. However, initial enrichment can be performed on achiral columns where slight differences in retention time, influenced by the different three-dimensional structures of the isomers, might allow for partial separation or enrichment of fractions. These enriched fractions can then be subjected to further purification.

Table 1: Representative Preparative HPLC Parameters for Daclatasvir Impurity Separation

nih.govoup.comwho.intedqm.eunih.govoup.compnrjournal.comnih.govnih.govwho.intnih.govresearchgate.net
ParameterDescriptionSource
Stationary PhaseReversed-phase columns such as C18 or Phenyl are commonly used for initial separation of Daclatasvir and its impurities. For specific isomeric separation, a chiral stationary phase like cellulose tris(3,5-dichlorophenyl carbamate) is effective.
Mobile PhaseA gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., phosphate buffer, ammonium formate) and an organic modifier (e.g., acetonitrile, methanol). The pH of the buffer is a critical parameter for optimizing resolution.
Flow RateFlow rates are scaled up from analytical methods and typically range from 10 to 100 mL/min depending on the column diameter.
DetectionUV detection is commonly used, with wavelengths around 250 nm, 315 nm, or 320 nm providing good sensitivity for Daclatasvir and its related compounds.
Column TemperatureMaintaining a controlled column temperature (e.g., 40-45 °C) is crucial for reproducible retention times and selectivity between closely eluting peaks like isomers.

Flash chromatography and MPLC are preparative techniques used for the rapid purification of chemical mixtures. They are typically employed for less challenging separations or as a preliminary purification step to remove major impurities from a crude reaction mixture before a final high-resolution polishing step like preparative HPLC. These methods are faster and more cost-effective than high-pressure techniques.

In the context of isolating this compound, flash chromatography would be most applicable in the early stages of synthesis or after a forced degradation study where the impurity is present in a significant amount. mdpi.com While it may not provide baseline separation of the SRRS and SSSS isomers, it can effectively remove more structurally distinct impurities, thereby concentrating the isomeric mixture. The resulting partially purified material can then be processed using a more powerful technique like preparative HPLC or SFC.

Table 2: General Parameters for Flash Chromatography Purification

mdpi.comsemanticscholar.orgmdpi.commdpi.commdpi.comsemanticscholar.org
ParameterDescriptionSource
Stationary PhaseSilica gel is the most common stationary phase for standard flash chromatography.
Mobile PhaseA solvent system is typically chosen based on prior Thin-Layer Chromatography (TLC) analysis. A gradient of a non-polar solvent (e.g., heptane, hexane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is common.
Sample LoadingThe crude sample is often pre-adsorbed onto a small amount of silica gel and loaded onto the column as a dry powder or dissolved in a minimal amount of the mobile phase.
DetectionFraction collection is guided by UV detection or by TLC analysis of the collected fractions.

Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for the separation of chiral compounds, making it exceptionally well-suited for isolating this compound. americanpharmaceuticalreview.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to HPLC. americanpharmaceuticalreview.comnih.gov

For chiral separations, SFC is often superior to HPLC, providing better resolution in shorter run times. researchgate.netamericanpharmaceuticalreview.com The separation of stereoisomers is achieved using chiral stationary phases (CSPs), with polysaccharide-based CSPs being particularly effective. researchgate.net The ability to screen multiple columns and mobile phase co-solvents quickly makes SFC a powerful tool for method development in drug discovery and purification. Given that this compound is a stereoisomer of the active molecule, SFC represents the optimal chromatographic technique for its isolation. bocsci.com

Table 3: Typical SFC Parameters for Chiral Isomer Separation

researchgate.netamericanpharmaceuticalreview.comamericanpharmaceuticalreview.comnih.govamericanpharmaceuticalreview.comamericanpharmaceuticalreview.com
ParameterDescriptionSource
Stationary PhaseImmobilized polysaccharide-based chiral stationary phases, such as amylose or cellulose derivatives (e.g., CHIRALPAK series), are highly effective for resolving stereoisomers.
Mobile PhaseThe primary mobile phase is supercritical CO2. An organic co-solvent (modifier), such as methanol, ethanol, or acetonitrile, is added to modulate solvent strength and improve selectivity. Basic or acidic additives may be used to improve peak shape.
Flow RateHigher flow rates than HPLC can be used due to the low viscosity of the mobile phase, leading to faster analysis and purification times.
Back PressureA back pressure regulator is used to maintain the CO2 in its supercritical state (e.g., 150 bar).
DetectionUV detection is common. Mass spectrometry (MS) can also be coupled with SFC (SFC-MS) for peak identification and tracking.

Flash Chromatography and Medium-Pressure Liquid Chromatography (MPLC) Applications

Non-Chromatographic Isolation Strategies

While chromatography is the most precise method for impurity isolation, non-chromatographic techniques can serve as valuable initial or complementary steps for enrichment and separation.

Crystallization is a fundamental purification technique in chemical and pharmaceutical manufacturing. It separates compounds based on differences in their solubility in a given solvent system. While challenging for isomers, diastereomers (stereoisomers that are not mirror images) like Daclatasvir and Impurity 6 can have different physical properties, including solubility, which can be exploited during crystallization.

The process can be used to purify the desired SSSS isomer (Daclatasvir), which would lead to the concentration of the less desirable SRRS isomer (Impurity 6) in the remaining solution, known as the mother liquor. google.com The selection of the solvent, temperature, and cooling rate are critical parameters that can influence the efficiency of this separation. who.int Subsequent processing of the mother liquor by a chromatographic method would then be more efficient for isolating the impurity. Patents related to Daclatasvir describe various crystallization processes using different solvents and salts to obtain pure, crystalline forms of the API, which inherently involves the removal of impurities. google.com

Liquid-Liquid Extraction (LLE) is a separation technique that partitions compounds between two immiscible liquid phases. Its utility in separating stereoisomers is limited because isomers typically have very similar partition coefficients. However, LLE can be effective as a sample preparation or initial clean-up step to remove impurities with significantly different polarities from the target compound.

In the context of Daclatasvir, LLE has been explored primarily as a microextraction technique for sample preparation from biological matrices prior to analysis. researchgate.net These methods often involve a salting-out effect to induce phase separation and concentrate the analyte. researchgate.net For isolating Impurity 6 from a synthesis or degradation mixture, a multi-stage LLE process could potentially achieve a modest enrichment if a solvent system could be identified where the two isomers show a slight difference in partitioning. More realistically, LLE would be used to remove non-isomeric impurities, thereby simplifying the mixture before it is subjected to a final, high-resolution chromatographic separation.

Crystallization and Recrystallization for Impurity Separation

Purity Assessment and Characterization of Isolated this compound for Reference Standard Development

The establishment of this compound as a certified reference standard necessitates a rigorous assessment of its purity and an unequivocal confirmation of its chemical structure. This process involves a suite of analytical techniques to ensure the identity, strength, and quality of the isolated material. The data generated from these analyses form the basis of the Certificate of Analysis (CoA) for the reference standard. daicelpharmastandards.com

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of the isolated this compound. Stability-indicating HPLC methods, developed to separate Daclatasvir from its various process-related and degradation impurities, are employed for this purpose. oup.comresearcher.life The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of greater than 95% is generally required for a substance to be considered for use as a reference standard. vulcanchem.combocsci.com

For a definitive purity assessment, a validated HPLC method with the following exemplary parameters may be utilized:

Parameter Condition Reference
Chromatography System Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) journalgrid.com
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Phenyl Column journalgrid.comresearchgate.net
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer) and an organic modifier (e.g., acetonitrile). researcher.lifeinnovareacademics.in
Flow Rate Typically 0.7 - 1.5 mL/min for analytical scale. journalgrid.com
Detection UV detector at a wavelength of approximately 305 nm or 315 nm. researchgate.netresearchgate.net
Column Temperature Maintained at a constant temperature, for instance, 40 °C or 45°C. researchgate.net

This table presents a composite of typical analytical HPLC conditions for Daclatasvir and its impurities based on multiple sources. Specific conditions for the purity assessment of an isolated reference standard of Impurity 6 would be rigorously validated.

Structural Characterization

Once the high purity of the isolated this compound is confirmed, its structural identity is elucidated using a combination of spectroscopic techniques. The data obtained are compared with the expected structure of the SRRS isomer of Daclatasvir.

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the impurity. For this compound, the expected molecular formula is C40H50N8O6, which corresponds to a molecular weight of approximately 738.88 g/mol . vulcanchem.compharmaffiliates.comnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can provide further structural information through the analysis of fragmentation patterns, which helps in distinguishing it from other isomers and degradation products. vulcanchem.comresearchgate.netinnovareacademics.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful techniques for the definitive structural elucidation of organic molecules. nih.gov These methods provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the confirmation of the connectivity and stereochemistry of the SRRS isomer. While specific spectral data for this compound is not widely published in detail, the analysis would involve comparing the observed chemical shifts and coupling constants with those predicted for the proposed structure and with the spectra of Daclatasvir and its other known isomers. researchgate.netd-nb.infomdpi.comlibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups, such as N-H, C=O (amide and carbamate), and C-N bonds, which are consistent with its structure. nih.govresearchgate.net

A summary of the characterization data required for the development of a reference standard for this compound is presented below.

Technique Expected Findings for this compound (SRRS Isomer) Reference
Mass Spectrometry (MS) Molecular Ion [M+H]⁺ at m/z ≈ 739.39. Fragmentation pattern consistent with the SRRS structure. vulcanchem.comnih.gov
¹H NMR A complex pattern of signals corresponding to the unique protons in the SRRS stereoisomer. daicelpharmastandards.comnih.gov
¹³C NMR A set of signals corresponding to the 40 carbon atoms in the molecule, with chemical shifts indicative of the SRRS configuration. daicelpharmastandards.comresearchgate.net
Infrared (IR) Spectroscopy Absorption bands confirming the presence of key functional groups (amides, carbamates, aromatic rings, etc.). daicelpharmastandards.comresearchgate.net
HPLC Purity > 95% bocsci.com

This table outlines the expected analytical outcomes for the characterization of this compound. The actual data would be generated from the analysis of the purified reference standard material.

The collective data from these purity and characterization studies provide the necessary evidence to qualify the isolated this compound as a reference standard. This high-purity, well-characterized material is then used by quality control laboratories to ensure that commercial batches of Daclatasvir meet the stringent regulatory requirements for safety and efficacy. researchgate.netdaicelpharmastandards.com

Advanced Spectroscopic and Chromatographic Approaches for Structural Elucidation of Daclatasvir Impurity 6

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural assignment of organic molecules, including complex pharmaceutical impurities like Daclatasvir Impurity 6. By providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule, NMR allows for the definitive determination of its constitution and stereochemistry.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F)

One-dimensional NMR experiments are fundamental to the structural elucidation process. Proton (¹H) NMR provides information on the number and types of hydrogen atoms, their electronic environments, and their scalar coupling relationships with neighboring protons. Carbon-¹³ (¹³C) NMR reveals the number and types of carbon atoms in the molecule, including those in carbonyl groups, aromatic rings, and aliphatic chains. While not always applicable, Fluorine-¹⁹ (¹⁹F) NMR would be a highly sensitive technique used if fluorine atoms were present in the molecule, which is not the case for this compound.

For this compound, ¹H and ¹³C NMR spectra would be compared with those of the Daclatasvir main component. Subtle but distinct differences in chemical shifts (δ) would be indicative of the altered stereochemistry in the SRRS isomer. For instance, changes in the chemical shifts of the protons and carbons within the pyrrolidine rings and adjacent to the chiral centers would be expected.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic ProtonsData not availableData not available
Imidazole ProtonsData not availableData not available
Pyrrolidine ProtonsData not availableData not available
Valine ProtonsData not availableData not available
Methoxy ProtonsData not availableData not available
Biphenyl CarbonsData not availableData not available
Imidazole CarbonsData not availableData not available
Pyrrolidine CarbonsData not availableData not available
Valine CarbonsData not availableData not available
Carbonyl CarbonsData not availableData not available
Methoxy CarbonData not availableData not available
Note: Specific chemical shift values are proprietary and not publicly available. This table illustrates the type of data generated.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by establishing correlations between different nuclei.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) scalar couplings, revealing which protons are adjacent to each other in the molecular structure. This is crucial for tracing out the spin systems within the valine and pyrrolidine moieties.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly bonded to heteronuclei, typically ¹³C. This allows for the unambiguous assignment of which protons are attached to which carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC establishes longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is vital for connecting the different fragments of the molecule, such as linking the valine residues to the pyrrolidine rings and the pyrrolidine rings to the imidazole moieties.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by chemical bonds. This experiment is paramount for determining the stereochemistry of the molecule. For this compound, NOESY would provide critical correlations to confirm the S and R configurations at the four stereocenters, distinguishing it from Daclatasvir and other diastereomers.

Advanced NMR Techniques for Complex Impurity Structures

For particularly challenging structures or when dealing with very low quantities of an impurity, advanced NMR techniques can be employed. These may include solvent suppression techniques to eliminate interfering signals from the NMR solvent, and the use of cryogenically cooled probes (cryoprobes) to significantly enhance signal-to-noise ratios, allowing for the analysis of mass-limited samples.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone in the identification and characterization of pharmaceutical impurities, providing information on molecular weight and elemental composition, as well as structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound. For this compound, with a molecular formula of C₄₀H₅₀N₈O₆, HRMS would be used to confirm this composition by matching the experimentally measured accurate mass with the calculated theoretical mass.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₄₀H₅₀N₈O₆
Theoretical Monoisotopic Mass738.3854 g/mol
Measured Accurate Mass [M+H]⁺Data not available
Mass Accuracy (ppm)Data not available
Note: Specific measured mass data is not publicly available. This table illustrates the expected data.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a crucial technique for structural elucidation where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific substructures and their connectivity. In the analysis of this compound, the protonated molecule [M+H]⁺ would be subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be carefully analyzed to confirm the sequence of amino acids and the integrity of the core biphenyl-imidazole structure. The fragmentation pathways would be expected to be similar to Daclatasvir, but subtle differences in the relative abundances of fragment ions may arise due to the different stereochemistry influencing the stability of certain fragment ions.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) in Impurity Characterization

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the analysis of complex pharmaceutical mixtures, offering an additional dimension of separation based on an ion's size, shape, and charge. This is particularly advantageous for separating isomeric impurities, such as this compound, which are indistinguishable by mass spectrometry alone.

In the context of Daclatasvir analysis, studies have employed techniques like Ultra-High Performance Liquid Chromatography/Electrospray Ionization-Ion Mobility Spectrometry-Quadrupole Time of Flight Mass Spectrometry (UPLC/ESI-IMS-QTOFMS) to characterize degradation products. researchgate.net This approach first separates the components chromatographically (LC), then ionizes them (ESI), separates them by their ion mobility (IMS), and finally analyzes them by their mass-to-charge ratio (MS).

The key advantage of IMS-MS in this context is its ability to resolve species based on their collisional cross-section (CCS), a value related to their three-dimensional structure. For stereoisomers like Daclatasvir (SSSS configuration) and its SRRS isomer (Impurity 6), subtle differences in their folded, gas-phase structures can lead to different drift times through the ion mobility cell, resulting in distinct CCS values. This allows for their separation and individual characterization, even if they co-elute during the chromatography step. This technique provides a higher degree of confidence in impurity identification, complementing traditional LC-MS methods. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Confirmation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used for the structural confirmation of pharmaceutical compounds by probing their molecular vibrations and electronic transitions, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be very similar to that of Daclatasvir due to the identical functional groups. However, subtle shifts in absorption frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), can sometimes be observed due to changes in the molecular symmetry and crystal lattice packing caused by stereoisomerism. Characterization reports for Daclatasvir and its impurities routinely include IR data to confirm the presence of key structural motifs such as N-H, C=O (amide and carbamate), and C-N bonds, which are all present in the molecule. daicelpharmastandards.comnih.gov For instance, the World Health Organization provides a reference IR spectrum for Daclatasvir dihydrochloride, which serves as a benchmark for comparison. edqm.eu

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems within a molecule. Daclatasvir and its impurities possess significant chromophores, primarily the biphenyl and imidazole rings. Studies have shown that Daclatasvir exhibits maximum absorbance (λmax) at approximately 305-317 nm. researchgate.netscispace.com This absorbance is utilized for the quantitative detection of the API and its impurities in chromatographic methods. oup.com While stereoisomerism typically does not cause major shifts in λmax, the UV spectrum is crucial for confirming the integrity of the core chromophoric structure in the impurity and is used to establish the appropriate detection wavelength for analytical methods. researchgate.net

Compoundλmax (nm)Solvent
Daclatasvir~305Mobile Phase
Daclatasvir317Methanol

This table presents typical UV absorbance maxima reported for Daclatasvir in different solvent systems. The impurity is expected to have a nearly identical UV spectrum.

Hyphenated Techniques for Comprehensive Elucidation

Hyphenated techniques, which couple a separation method with one or more spectroscopic detectors, are essential for resolving and identifying impurities in complex mixtures without the need for prior isolation. nih.govtandfonline.com

The online integration of Liquid Chromatography (LC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) represents a pinnacle of analytical capability for structural elucidation. While LC-MS is routinely used to identify degradation products of Daclatasvir, the definitive structural assignment, especially for isomers, requires the rich structural information provided by NMR. researchgate.netdaicelpharmastandards.com

An integrated LC-NMR-MS system would allow for the following workflow in analyzing a sample containing this compound:

LC Separation: The impurity is separated from the API and other related substances on an HPLC or UPLC column.

MS Detection: A portion of the eluent is diverted to the MS detector, which provides the accurate molecular weight (738.88 g/mol ) and fragmentation data, confirming the elemental composition (C40H50N8O6). bocsci.comvulcanchem.com

NMR Analysis: The peak corresponding to the impurity is trapped in an NMR flow cell. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are then performed.

For this compound, the NMR data would be critical in confirming the altered stereochemistry. Specific changes in the chemical shifts and coupling constants of the protons within the pyrrolidine rings and adjacent chiral centers would provide definitive evidence of the SRRS configuration, distinguishing it from the SSSS configuration of Daclatasvir. Although technically demanding, this online approach is the most powerful tool for characterizing unknown or isomeric impurities directly in the mixture. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.gov Given the high molecular weight (738.88 g/mol ) and consequently low volatility of this compound, direct analysis by GC-MS is not feasible. vulcanchem.com

Residual Solvents: From the manufacturing process.

Starting Materials or Reagents: Unreacted starting materials or their by-products.

Volatile Degradants: Small molecules that might form under specific stress conditions.

LC-NMR-MS Integration for Online Characterization

Computational Chemistry and Molecular Modeling in Structural Prediction and Confirmation

Computational chemistry and molecular modeling serve as powerful predictive and confirmatory tools in structural analysis. These methods can unravel the subtle energetic and conformational differences between stereoisomers, providing a theoretical framework to support experimental findings.

Recent studies have utilized quantum mechanics and molecular dynamics simulations to investigate the enantioseparation of Daclatasvir and its (R,R,R,R)-enantiomer. nih.gov This same approach can be applied to understand the structural differences between Daclatasvir (SSSS) and this compound (SRRS).

Using these computational tools, one can:

Model 3D Structures: Generate the lowest energy three-dimensional conformations of both the API and the impurity.

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts or IR vibrational frequencies to compare with experimental data.

Simulate Chromatographic Behavior: Molecular dynamics can be used to simulate the interaction of the isomers with a chiral stationary phase, helping to explain and predict their separation. nih.gov

By comparing the computed properties of the possible stereoisomers with the experimental data obtained from techniques like IMS-MS and NMR, a highly confident structural assignment for this compound can be achieved.

Analytical Methodologies for Detection and Quantification of Daclatasvir Impurity 6

Chromatographic Method Development and Optimization

The development of robust chromatographic methods is essential for the reliable separation and quantification of Daclatasvir Impurity 6. Method development often employs a Quality by Design (QbD) approach to identify critical process parameters that affect the method's performance, such as resolution and peak shape. vulcanchem.comresearchgate.net Factors like mobile phase composition, pH, column type, and temperature are systematically optimized to ensure the method is stability-indicating and can effectively separate all potential impurities, including Impurity 6. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally labile compounds like Daclatasvir and its impurities. Various HPLC modes have been developed to suit different analytical requirements, from routine quality control to high-resolution separation.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant method for routine quality control and stability testing of Daclatasvir. nih.govscholarsresearchlibrary.com These methods are valued for their robustness and ability to separate the main compound from its degradation products and process-related impurities. innovareacademics.in In RP-HPLC, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. nih.govscholarsresearchlibrary.comturkjps.org

Several stability-indicating RP-HPLC methods have been developed that successfully separate Daclatasvir from its impurities. nih.govresearchgate.net The selection of the column, mobile phase composition (including pH and organic modifier ratio), flow rate, and detection wavelength are all critical for achieving adequate resolution between Daclatasvir and the closely eluting Impurity 6. researchgate.netturkjps.org For example, one method utilized a Kromasil C18 column with a mobile phase of ammonium acetate buffer (pH 4.5) and acetonitrile in a 50:50 ratio to resolve degradation products. innovareacademics.in Another employed a Hypersil C18 column with acetonitrile and 0.05% o-phosphoric acid (50:50 v/v) as the mobile phase. nih.govturkjps.org

Table 1: Examples of RP-HPLC Method Parameters for Daclatasvir and Impurity Analysis

Parameter Method 1 innovareacademics.in Method 2 nih.gov Method 3 scholarsresearchlibrary.com Method 4 globalresearchonline.net
Stationary Phase Kromasil C18 (250 mm x 4.6 mm, 5 µm) Hypersil C18 Inertsil-C18 ODS Thermohypersil BDS C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Ammonium acetate buffer (pH 4.5) : Acetonitrile (50:50) Acetonitrile : 0.05% OPA in water (50:50 v/v) Acetonitrile : Methanol (70:30) Methanol : Acetonitrile : Phosphate buffer (pH 3.0) (30:30:40)
Flow Rate 0.8 mL/min 0.7 mL/min 1.0 mL/min 1.5 mL/min
Detection Wavelength 315 nm 315 nm 230 nm 305 nm

| Column Temperature | 25°C | 40°C | Ambient | Ambient |

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with sub-2 µm particles, which provides significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and much shorter run times. researchgate.netscispace.com These features make UHPLC particularly suitable for analyzing complex samples containing multiple impurities.

A stability-indicating UHPLC method was specifically developed to separate and quantify Daclatasvir and its process-related and degradation impurities, including Impurity 6 (referred to in the study as DAC.RC06). researchgate.netoup.com This method achieved excellent separation within a 15-minute run time. researchgate.netoup.comnih.gov The use of a phenyl-based stationary phase provided a unique selectivity for the structurally similar compounds. researchgate.netnih.gov The method demonstrated good separation between all process-related impurities and degradation products, proving its stability-indicating nature. researchgate.netoup.com

Table 2: UHPLC Method Parameters for the Determination of this compound (DAC.RC06) researchgate.netoup.com

Parameter Condition
Stationary Phase Waters ACQUITY BEH phenyl (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.03 M Sodium Perchlorate with 0.002 M 1-Octanesulfonic Acid Sodium Salt (pH 2.5)
Mobile Phase B 0.03 M Sodium Perchlorate with 0.02 M 1-Octanesulfonic Acid Sodium Salt (pH 2.5) with Acetonitrile (20:80 v/v)
Elution Mode Gradient
Flow Rate 0.4 mL/min
Detection Wavelength 305 nm
Run Time 15 min

| Relative Retention Time (RRT) of Impurity 6 | 0.76 |

This methodology is highly applicable as this compound is a diastereomer of the active Daclatasvir molecule. vulcanchem.com Chiral chromatography is essential for separating stereoisomers (enantiomers and diastereomers). The control of stereoisomeric purity is a regulatory requirement, as different isomers can have different pharmacological and toxicological properties.

A selective chiral HPLC method has been developed for the determination of Daclatasvir's enantiomer and its diastereomeric impurities. researchgate.netuff.br Polysaccharide-based chiral stationary phases (CSPs) are highly effective for these separations. researchgate.net Excellent resolution between the desired (S,S,S,S)-Daclatasvir and its isomers was achieved on an amylose tris(3-chlorophenylcarbamate) stationary phase (CHIRALPAK ID-3). researchgate.netresearchgate.net A gradient elution mode using acetonitrile and methanol, both modified with diethylamine, provided superior peak shape and resolution compared to isocratic methods. researchgate.net

Table 3: Chiral HPLC Method Parameters for Separation of Daclatasvir Isomers researchgate.net

Parameter Condition
Stationary Phase CHIRALPAK ID-3 (amylose tris(3-chlorophenylcarbamate))
Mobile Phase Binary gradient of Acetonitrile:Diethylamine and Methanol:Diethylamine
Flow Rate 1.0 mL/min
Detection Wavelength 315 nm

| Column Temperature | 40°C |

Gas Chromatography (GC) is the standard technique for the determination of residual solvents in pharmaceutical substances, as outlined in the International Council for Harmonisation (ICH) Q3C guidelines. europa.eu Residual solvents are organic volatile impurities that are used or produced in the manufacturing of drug substances or excipients. While no specific GC method has been published for the analysis of this compound itself, GC is the applicable and required methodology for testing the Daclatasvir drug substance, in which the impurity might be present. scispec.co.th The analysis is typically performed using a headspace sampler coupled with a GC system and a flame ionization detector (FID). scispec.co.th This ensures that volatile manufacturing residues are below the safety limits established by regulatory agencies. europa.eu

Thin-Layer Chromatography (TLC) and its high-performance version, HPTLC, serve as simple, rapid, and cost-effective tools for screening purposes and for developing stability-indicating assays. researchgate.net These methods are particularly useful for monitoring the progress of synthesis and for detecting degradation products.

Stability-indicating HPTLC methods have been developed and validated for the estimation of Daclatasvir in bulk and tablet forms. researchgate.netwjarr.comgrafiati.com These methods can effectively separate the parent drug from products formed under various stress conditions (acid, base, oxidation). wjarr.com The separation is typically achieved on silica gel 60 F254 plates, and the spots are visualized under UV light. researchgate.net The retardation factor (Rƒ) value allows for the identification of different components. For instance, one method used a mobile phase of toluene and methanol (6:4 v/v) and detected a compact band for Daclatasvir at an Rƒ value of 0.702. researchgate.net Another method used a mobile phase of methylene chloride, methanol, ethyl acetate, and ammonia (6:1:4:1 v/v/v/v) for simultaneous determination of daclatasvir and other antivirals. researchgate.net

Table 4: HPTLC Method Parameters for Daclatasvir Analysis

Parameter Method 1 researchgate.net Method 2 wjarr.com Method 3 researchgate.net
Stationary Phase Silica gel 60 F254 Silica gel 60 F254 Silica gel 60 F254
Mobile Phase Toluene : Methanol (6:4 v/v) Not specified, resulted in Rƒ 0.38 Methylene Chloride : Methanol : Ethyl Acetate : Ammonia (25%) (6:1:4:1 v/v/v/v)
Detection Wavelength 312 nm Not specified 275 nm

| Rƒ Value (Daclatasvir) | 0.702 ± 0.032 | 0.38 | 0.50 ± 0.007 |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Gas Chromatography (GC) for Residual Solvents or Volatile Components (if applicable)

Quantitative Spectroscopic Techniques for Impurity Analysis

Spectroscopic methods offer rapid and non-destructive analysis, making them valuable tools in pharmaceutical quality control.

UV-Vis Spectrophotometry for Direct Quantification

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of pharmaceutical compounds. Daclatasvir and its impurities exhibit absorbance in the UV region, which can be exploited for their quantification. researchgate.netscispace.com For instance, a simple, sensitive, and economical UV-Vis spectrophotometric method has been developed for the estimation of Daclatasvir in its active pharmaceutical ingredient (API) form. scispace.com In one study, the maximum absorbance (λmax) for Daclatasvir was observed at 317 nm in methanol. scispace.com While this method is primarily for the bulk drug, its principles can be adapted for impurity quantification, provided there is sufficient spectral separation between Daclatasvir and this compound or if appropriate chemometric techniques are applied to resolve overlapping spectra.

The development of such a method would involve selecting a wavelength where this compound has significant absorbance while the parent drug has minimal interference. The method would then need to be validated according to ICH guidelines to ensure its suitability for its intended purpose. scispace.com

Raman and Near-Infrared (NIR) Spectroscopy in Process Monitoring

In recent years, Process Analytical Technology (PAT) has gained significant traction in the pharmaceutical industry to ensure final product quality through in-process monitoring. nih.govugent.be Both Raman and Near-Infrared (NIR) spectroscopy are powerful PAT tools that allow for real-time, non-destructive measurements of critical quality attributes. nih.govresearchgate.net

These techniques provide both chemical and physical information about the materials being processed. americanpharmaceuticalreview.com Probes connected to spectrometers via fiber optic cables can be integrated directly into production lines for continuous monitoring. nih.gov This is particularly useful for monitoring the formation of impurities like this compound during the manufacturing process.

While specific applications of Raman and NIR for the direct in-process monitoring of this compound are not extensively detailed in the public literature, the principles of these techniques are well-established for such purposes. nih.govamericanpharmaceuticalreview.com For instance, Raman spectroscopy has been shown to have a lower limit of detection and less day-to-day variability compared to NIR for certain applications, making it suitable for monitoring low-concentration components like impurities. acs.org The choice between Raman and NIR would depend on the specific molecular structure of this compound, the formulation, and the manufacturing process. americanpharmaceuticalreview.com

Validation of Analytical Methods According to ICH Guidelines

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. ijprajournal.comscispace.com The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for analytical method validation. nih.govijprajournal.com

Specificity and Selectivity Assessment

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. pharmainfo.inscispace.com For a method designed to quantify this compound, specificity is crucial. This is typically demonstrated by showing that there is no interference from the main drug substance (Daclatasvir), other related impurities, and placebo components. pharmainfo.in

Forced degradation studies are a key part of assessing specificity. scispace.com By subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and thermal degradation, a range of degradation products are generated. scispace.com The analytical method must be able to separate the peak of this compound from these other degradants and the parent drug. vulcanchem.comscispace.com Chromatographic methods like RP-HPLC are often employed for this purpose, where the resolution between adjacent peaks is a critical parameter. oup.com

Linearity and Range Determination

Linearity demonstrates that the response of the analytical procedure is directly proportional to the concentration of the analyte over a specified range. oup.com The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov

For the quantification of this compound, a series of solutions with known concentrations of the impurity standard would be prepared and analyzed. oup.com The response (e.g., peak area in chromatography or absorbance in spectrophotometry) is then plotted against the concentration, and a linear regression analysis is performed. nih.gov The correlation coefficient (r²), y-intercept, and slope of the regression line are used to evaluate the linearity. ijprajournal.com According to ICH guidelines, a correlation coefficient of 0.999 or greater is generally considered acceptable. pnrjournal.com

The following table summarizes linearity data from a validated RP-HPLC method for a related Daclatasvir impurity, illustrating the typical parameters assessed.

ParameterValue
Linearity RangeLOQ to 150% of the specification limit
Correlation Coefficient (r²)0.999
Slope(Value depends on specific impurity and method)
Y-intercept(Value depends on specific impurity and method)
Data derived from a representative study on a Daclatasvir impurity. pnrjournal.com

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Detection Limit (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijprajournal.com The Quantitation Limit (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijprajournal.com

For impurities, it is crucial that the analytical method is sensitive enough to quantify them at or below their specified limits. The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the analytical response. oup.com An S/N ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ. ijprajournal.com

Alternatively, the LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve using the following formulas: ijprajournal.com

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Where:

σ = the standard deviation of the response

S = the slope of the calibration curve

The table below shows representative LOD and LOQ values for a Daclatasvir impurity from a validated analytical method.

ParameterValue (µg/mL)
Detection Limit (LOD)1.63
Quantitation Limit (LOQ)4.95
Data derived from a representative study on a Daclatasvir impurity. ijprajournal.com

These values demonstrate the method's sensitivity for detecting and quantifying the impurity at very low levels. ijprajournal.com

Accuracy and Precision (Repeatability, Intermediate Precision, Reproducibility)

The accuracy of an analytical method denotes the closeness of the test results to the true value. For impurity analysis, this is often determined through recovery studies by spiking the impurity into a sample matrix. Precision refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Accuracy: Validation studies for analytical methods capable of quantifying this compound have demonstrated high accuracy. These methods show good recovery for all spiked impurities, including Impurity 6, over a concentration range from the Limit of Quantitation (LOQ) to 150% of the specification level. oup.com The low LOQ values achieved in these methods indicate a high degree of sensitivity for quantifying trace amounts of the impurity. oup.com

Precision: The precision of analytical methods for this compound has been rigorously evaluated.

Repeatability (Intra-assay Precision): The repeatability of the method is confirmed by analyzing multiple individual preparations of a sample spiked with the impurity. In one UPLC method validation, six individual sample preparations of Daclatasvir were spiked with 0.5% of this compound (also referred to as DAC.RC06). The relative standard deviation (%RSD) for the peak area of the impurity was found to be within 3.07%, indicating a high degree of repeatability. oup.com

Intermediate Precision (Inter-assay and Inter-analyst): Intermediate precision assesses the method's performance under variations within the same laboratory, such as using different analysts on different days. For this compound, studies on intermediate precision involved analyzing spiked samples by different analysts on separate days. oup.com The results from these studies, along with intra-day and inter-day precision evaluations for the parent compound, consistently show low %RSD values (often less than 2%), demonstrating that the analytical method is precise over time and with different operators. oup.comijprajournal.comturkjps.orgnih.gov

Reproducibility: While specific inter-laboratory reproducibility data for this compound is not detailed in the reviewed literature, the demonstration of strong intermediate precision suggests that the method is well-controlled and likely to be reproducible in other qualified laboratories.

The table below summarizes the precision findings for analytical methods quantifying this compound.

Table 1: Summary of Precision Data for this compound Analysis

Precision Type Parameter Measured Finding Reference
Repeatability %RSD of peak area for six preparations of Daclatasvir spiked with 0.5% Impurity 6 (DAC.RC06). Within 3.07% oup.com

Robustness and System Suitability Testing

Robustness and system suitability are essential components of method validation that ensure the reliability and integrity of the analytical results during routine use.

Robustness: The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For HPLC and UPLC methods developed for Daclatasvir and its impurities, robustness is evaluated by intentionally altering critical parameters. Studies have shown that these methods are robust, with no significant impact on the resolution and quantification of impurities when minor changes are made. nih.govturkjps.orgscholarsresearchlibrary.comscispace.com

Deliberate variations typically include:

Flow rate of the mobile phase (e.g., ±0.1 mL/min or ±10%). turkjps.orgglobalresearchonline.net

Column temperature (e.g., ±2°C or ±5°C). ijprajournal.com

Mobile phase composition (e.g., ±2% change in organic solvent ratio). turkjps.org

Detection wavelength (e.g., ±2 nm). ijprajournal.comglobalresearchonline.net

pH of the mobile phase buffer (e.g., ±0.2 units). scispace.com

In all cases, the system suitability parameters remained within the acceptance criteria, confirming the method's robustness for the analysis of Daclatasvir and its impurities, including Impurity 6. ijprajournal.comturkjps.org

System Suitability Testing (SST): System suitability testing is an integral part of any chromatographic method, performed before and during analysis to ensure the system is operating correctly. For methods quantifying this compound, SST is crucial to guarantee that the impurity is adequately resolved from the main drug peak and other related substances.

Key system suitability parameters include:

Resolution (Rs): The resolution between the Daclatasvir peak and the this compound peak is a critical attribute. The acceptance criterion is typically an Rs value greater than 1.5 to ensure baseline separation. researchgate.net

Tailing Factor (T): The tailing factor measures peak symmetry. A value close to 1 is ideal, with acceptance criteria often set at not more than 2.0. oup.comscispace.com

Theoretical Plates (N): This parameter measures column efficiency. A higher number of theoretical plates indicates better separation efficiency, with typical requirements being greater than 2000 or 5000. researchgate.netscispace.com

%RSD of Replicate Injections: The precision of replicate injections of a standard solution is measured, with the %RSD for peak area typically required to be not more than 2.0%. ijprajournal.com

The table below outlines the typical parameters and acceptance criteria for robustness and system suitability testing.

Table 2: Robustness and System Suitability Parameters

Category Parameter Typical Variation / Acceptance Criteria Reference
Robustness Flow Rate ±0.1 to ±0.2 mL/min ijprajournal.comglobalresearchonline.net
Column Temperature ±2°C to ±5°C ijprajournal.com
Mobile Phase Composition ±2% change in organic content turkjps.org
Detection Wavelength ±2 nm ijprajournal.comglobalresearchonline.net
System Suitability Resolution (Rs) between Daclatasvir and Impurity 6 > 1.5 researchgate.net
Tailing Factor (T) ≤ 2.0 oup.comscispace.com
Theoretical Plates (N) > 5000 researchgate.net

Impurity Profiling and Control Strategies in Daclatasvir Drug Substance and Drug Product

Comprehensive Impurity Profiling of Daclatasvir Drug Substance Batches

The control of impurities in the Daclatasvir drug substance is a critical aspect of ensuring its quality, safety, and efficacy. A comprehensive impurity profile involves the identification and quantification of various impurities that may arise during the manufacturing process. These impurities can include starting materials, by-products, intermediates, and degradation products.

Several analytical techniques are employed for the impurity profiling of Daclatasvir. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common methods used for the separation and quantification of these impurities. researchgate.netoup.com These chromatographic techniques, often coupled with mass spectrometry (LC-MS), provide a powerful tool for the structural elucidation of unknown impurities. vulcanchem.comresearchgate.net

Forced degradation studies are an essential part of impurity profiling, as they help to identify potential degradation products that could form under various stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. researchgate.netnih.gov Studies have shown that Daclatasvir is susceptible to degradation under acidic, basic, and oxidative conditions, leading to the formation of several degradation products. vulcanchem.com For instance, under basic conditions, at least three degradants have been observed, while two are formed under acidic conditions. vulcanchem.com

One specific impurity that has been identified and characterized is Daclatasvir Impurity 6 . This impurity is a stereoisomer of Daclatasvir, also known as Daclatasvir SRRS Isomer. vulcanchem.combocsci.com Its formation highlights the stereochemical complexity of the Daclatasvir synthesis. vulcanchem.com

A typical impurity profile of a Daclatasvir drug substance batch would list the identified impurities, their structural classification (e.g., process-related, degradation product), and their levels. Regulatory guidelines set strict limits for the levels of these impurities in the final drug substance. vulcanchem.com

Table 1: Example of Impurity Profile for a Daclatasvir Drug Substance Batch

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Classification
Daclatasvir1009119-64-5C40H50N8O6738.88API
This compound (SRRS Isomer) 1009117-26-3C40H50N8O6738.88Process-related/Degradation
Daclatasvir Impurity GN/AC40H49N7O7739.87Process-related
N,N'-Didescarboxymethyl Daclatasvir1009119-18-9C36H46N8O2622.8Process-related
Daclatasvir RSSR Isomer1009107-27-0C40H50N8O6738.88Process-related
Daclatasvir RRRR Isomer1417333-58-4C40H50N8O6738.88Process-related

This table is for illustrative purposes and the actual impurity profile may vary between batches and manufacturers.

Characterization of this compound in Drug Product Formulations

The characterization of impurities within the final drug product formulation is as crucial as in the drug substance. Excipients used in the formulation can potentially interact with the active pharmaceutical ingredient (API) or influence its degradation pathways. Therefore, it is essential to study the behavior of impurities like this compound in the formulated product.

Stability-indicating analytical methods are vital for this purpose. These methods must be able to separate and accurately quantify the API in the presence of its impurities and any degradation products that may form during the shelf-life of the product. researchgate.netresearchgate.net UPLC methods have been successfully developed and validated for the determination of Daclatasvir and its potential impurities in pharmaceutical dosage forms. researchgate.netoup.com These methods have demonstrated good separation and resolution between Daclatasvir and its related impurities, including isomers. researchgate.net

Forced degradation studies on the drug product help to understand the stability of the formulation and the potential for new impurities to form. These studies have confirmed that Daclatasvir in formulations can degrade under stress conditions, reinforcing the need for robust analytical methods to monitor impurity levels over time. nih.gov

The characterization of this compound in drug product formulations typically involves:

Method Development and Validation: Developing a validated, stability-indicating HPLC or UPLC method capable of resolving this compound from the parent drug and other impurities. researchgate.netresearchgate.net

Forced Degradation Studies: Subjecting the drug product to stress conditions to assess the formation of this compound and other degradants. vulcanchem.comnih.gov

Structural Elucidation: Using techniques like LC-MS/MS to confirm the structure of any new impurities that may arise in the formulation. vulcanchem.com

Table 2: Analytical Methods for Characterization of this compound

Analytical TechniquePurposeKey Findings
UPLC/HPLC Separation and quantification of Daclatasvir and its impurities. researchgate.netoup.comCapable of resolving Daclatasvir from its process-related impurities and degradation products, including stereoisomers. researchgate.netresearchgate.net
LC-MS/MS Identification and structural elucidation of impurities. vulcanchem.comresearchgate.netConfirms the molecular weight and fragmentation patterns of this compound. vulcanchem.com
Forced Degradation Studies To identify potential degradation pathways and products. researchgate.netnih.govDaclatasvir is susceptible to degradation under acid, base, and oxidative conditions, potentially leading to the formation of Impurity 6. vulcanchem.com

Process Analytical Technology (PAT) Applications for Real-Time Impurity Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. globalresearchonline.net In the context of Daclatasvir manufacturing, PAT can be instrumental in monitoring and controlling the formation of impurities like Impurity 6 in real-time.

Spectroscopic techniques such as Near-Infrared (NIR) and Raman spectroscopy are powerful PAT tools that can be implemented in-line or at-line to monitor chemical reactions as they occur. scribd.compharmoutsourcing.com This allows for immediate feedback and process adjustments, which is a significant advantage over traditional off-line chromatographic methods that involve sample collection and preparation. pharmoutsourcing.com

For the synthesis of Daclatasvir, which involves multiple steps and the potential for stereoisomer formation, PAT can be applied to:

Monitor Reaction Completion: Ensure that reactions proceed to the desired endpoint, minimizing the presence of unreacted starting materials or intermediates that could be sources of impurities.

Control Critical Process Parameters (CPPs): Real-time monitoring allows for the precise control of parameters like temperature, pressure, and reactant concentration, which can influence impurity formation. globalresearchonline.net

Detect Deviations: Immediately identify any deviations from the desired reaction pathway that could lead to an increase in impurity levels.

The implementation of PAT for real-time impurity monitoring can lead to a more robust and efficient manufacturing process, ensuring consistent product quality and minimizing batch-to-batch variability. globalresearchonline.net

Strategies for Minimizing this compound Formation during Synthesis and Manufacturing

Optimization of Reaction Conditions and Process Parameters

The formation of stereoisomers is highly dependent on the reaction conditions. Therefore, optimizing these conditions is a primary strategy to minimize the formation of this compound. vulcanchem.com Key parameters to consider include:

Temperature: The temperature at which a reaction is carried out can significantly influence its stereoselectivity. mdpi.com

Catalyst: The choice of catalyst and its loading can be critical in directing the reaction towards the desired stereoisomer. mdpi.com

Solvent: The solvent system can affect the transition state of the reaction and thus its stereochemical outcome. nih.gov

Reaction Time: Optimizing the reaction time can prevent the formation of degradation products or the isomerization of the desired product. mdpi.com

Continuous flow chemistry is an emerging technology that offers precise control over reaction parameters, which can be highly beneficial in minimizing impurity formation. scielo.br

Raw Material and Intermediate Quality Control

The quality of starting materials and intermediates is paramount to controlling impurities in the final product. For Daclatasvir synthesis, this includes ensuring the stereochemical purity of chiral starting materials.

Supplier Qualification: Establishing robust qualification programs for suppliers of critical raw materials. pharmaoffer.com

Incoming Material Testing: Rigorous testing of all incoming raw materials and intermediates to ensure they meet predefined quality specifications. A Certificate of Analysis (CoA) from the supplier provides initial confirmation of quality. pharmaoffer.com

Chiral Purity Analysis: Employing specific analytical methods to determine the enantiomeric or diastereomeric purity of chiral starting materials and intermediates.

In-Process Control (IPC) Methodologies

In-process controls are checks performed during production to monitor and, if necessary, adjust the process to ensure that the intermediate or final product will conform to its specifications. contractpharma.com For controlling this compound, IPCs can include:

Reaction Monitoring: Using techniques like HPLC or PAT tools to monitor the progress of reactions and ensure the desired stereochemical outcome. pharmoutsourcing.comdaicelpharmastandards.com

Crystallization Control: Carefully controlling crystallization processes, as this step can often be used to purify the desired isomer from unwanted ones.

Intermediate Testing: Testing the purity of isolated intermediates before proceeding to the next step in the synthesis.

By implementing a comprehensive control strategy that encompasses optimized reaction conditions, stringent raw material control, and robust in-process monitoring, the formation of this compound can be effectively minimized, ensuring the quality and safety of the Daclatasvir drug substance and drug product.

Control Strategies for this compound in Finished Pharmaceutical Products

The control of this compound, a stereoisomer of the active pharmaceutical ingredient (API), in the finished drug product is a critical aspect of ensuring its quality, safety, and efficacy. daicelpharmastandards.com Strategies are implemented to manage the levels of this and other impurities that may form during the manufacturing process or upon storage. daicelpharmastandards.com These control strategies are guided by a comprehensive risk-based approach, encompassing everything from raw material quality control to final product testing and ongoing stability studies. pharmaknowledgeforum.com

Setting of Impurity Specifications and Acceptance Criteria

The establishment of specifications and acceptance criteria for any impurity, including this compound, is a fundamental requirement mandated by global regulatory bodies. These limits are not arbitrary; they are based on rigorous toxicological assessments and international guidelines, primarily those developed by the International Council for Harmonisation (ICH).

For impurities in new drug products, the ICH Q3B(R2) guideline provides a framework for setting acceptance criteria. This framework is based on the maximum daily dose (MDD) of the drug substance. The guideline establishes a qualification threshold, which is the level above which an impurity must be qualified for its toxicological risk, and an identification threshold, the level at which its structure must be elucidated.

Table 1: ICH Q3B(R2) Thresholds for Impurities in New Drug Products

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Data derived from ICH guidelines.

Given that this compound is a stereoisomer of the parent drug, its control is particularly important. While specific acceptance criteria for Impurity 6 are not publicly disclosed in all pharmacopoeias, the principles for setting its limits are well-defined. For instance, validation studies for analytical methods have been performed by spiking known impurities, including isomers, at levels such as 0.5% of the active ingredient concentration to ensure the method's suitability for quality control. oup.com Furthermore, documentation from The International Pharmacopoeia for a related substance, the enantiomer of Daclatasvir (Impurity A), specifies a limit of not more than 0.1%, highlighting the stringent control applied to isomeric impurities. who.int The final acceptance criterion for this compound in a finished product would be established based on data from clinical studies, toxicological assessments, and the manufacturing process capability, all within the context of these regulatory guidelines. edqm.eu

Development of Stability-Indicating Methods for Long-Term Quality Assurance

To ensure that Daclatasvir finished products maintain their quality throughout their shelf life, the development and validation of stability-indicating analytical methods are essential. researchgate.netresearchgate.net A stability-indicating method is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also be able to separate and quantify any significant degradation products that form. nih.govinnovareacademics.in

The development of such methods for Daclatasvir and its impurities, including Impurity 6, is a well-documented process, often employing techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). oup.comresearchgate.net These methods are designed to be specific, sensitive, and robust. pnrjournal.com

The core of developing a stability-indicating method lies in forced degradation studies. oup.com The drug substance and/or drug product is subjected to a variety of stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to intentionally generate degradation products. oup.cominnovareacademics.inresearchgate.net Research shows Daclatasvir is susceptible to degradation under acidic, basic, and oxidative conditions. nih.govinnovareacademics.invulcanchem.com The analytical method must then demonstrate the ability to resolve the intact Daclatasvir peak from all the newly formed degradant peaks, including that of Impurity 6. oup.comresearchgate.net This specificity ensures that the assay results for the API are not falsely elevated by co-eluting impurities. innovareacademics.in

Multiple studies have detailed validated stability-indicating HPLC and UPLC methods for Daclatasvir. These methods are validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. oup.cominnovareacademics.inresearchgate.net

Table 2: Examples of Chromatographic Conditions for Stability-Indicating Methods for Daclatasvir

ParameterMethod 1 oup.comresearchgate.netMethod 2 innovareacademics.inMethod 3 pnrjournal.com
Technique UPLCHPLCRP-HPLC
Column Waters ACQUITY BEH Phenyl, 100 x 2.1 mm, 1.7-µmKromasil C18, 250 mm x 4.6 mm, 5 µmWaters X-select CSH C-18, 250 mm x 4.6 mm, 5.0 µm
Mobile Phase Gradient elution with buffers containing sodium perchlorate, 1-octanesulfonic acid sodium salt, and acetonitrile.Isocratic elution with Ammonium acetate buffer (pH 4.5) and acetonitrile (50:50).Gradient elution with water (pH 3 with Ortho-phosphoric acid) and acetonitrile.
Flow Rate 0.4 mL/minNot Specified1.5 mL/min
Detection UV at 305 nmUV at 315 nmUV at 210nm
Column Temp. 35°CNot Specified45°C
Run Time 15 minNot SpecifiedNot Specified

The validation of these methods provides critical data on their performance. For example, the Limit of Detection (LOD) and Limit of Quantification (LOQ) establish the method's sensitivity, which is crucial for controlling impurities at low levels.

Table 3: Summary of Validation Parameters from a Published Method innovareacademics.in

ParameterDaclatasvir
Linearity Range (µg/ml) 30 - 210
Correlation Coefficient (r²) 0.9999
Limit of Detection (LOD) (µg/ml) 1.21
Limit of Quantification (LOQ) (µg/ml) 3.68
Precision (%RSD) < 2%
Accuracy (% Recovery) Within 98-102%

By employing these rigorously developed and validated stability-indicating methods, manufacturers can conduct long-term and accelerated stability studies. These studies provide the necessary assurance that this compound, and other potential degradants, are effectively controlled within the established, safe acceptance criteria throughout the product's entire lifecycle. pharmaknowledgeforum.comedqm.eu

Regulatory and Pharmacopoeial Perspectives on Daclatasvir Impurities

Adherence to International Conference on Harmonisation (ICH) Guidelines

The ICH has developed a series of guidelines that are globally recognized and implemented to ensure a harmonized approach to the quality of pharmaceuticals. gally.ch For Daclatasvir and its impurities, including Impurity 6, the following ICH guidelines are of paramount importance.

The ICH Q3A(R2) guideline provides a framework for the control of impurities in new drug substances. ich.org It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ich.org Any impurity present in a new drug substance above the reporting threshold must be reported. ich.org Identification is required for impurities exceeding the identification threshold, and qualification, which involves establishing the biological safety of the impurity, is necessary for those above the qualification threshold. ich.org

For Daclatasvir, any potential impurity arising from the manufacturing process or storage, including Daclatasvir Impurity 6, falls under the purview of this guideline. ich.orginnovareacademics.in The manufacturing process of Daclatasvir dihydrochloride can give rise to various process-related impurities and degradation products. pnrjournal.com The guideline mandates that the specification for a new drug substance should include a list of specified impurities, which are those that are individually listed and limited with a specific acceptance criterion. ich.org This list should be based on the impurities observed in batches manufactured by the proposed commercial process. ich.org

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Data sourced from ICH Q3A(R2) guidelines.

The ICH Q3B(R2) guideline focuses on impurities in new drug products, specifically degradation products that may form during the manufacturing of the dosage form or during storage. europa.eu It provides guidance on the content and qualification of impurities in new drug products for registration applications. europa.eu Similar to Q3A, it sets thresholds for reporting, identification, and qualification of degradation products. fda.gov

In the context of Daclatasvir tablets, this guideline is crucial for controlling impurities that may arise from interactions between the drug substance and excipients, or from environmental factors such as light, heat, and moisture. innovareacademics.in Stability-indicating analytical methods are essential to detect and quantify these degradation products. turkjps.org Research has been conducted to develop and validate such methods for Daclatasvir, identifying degradation products under various stress conditions. innovareacademics.inscholarsresearchlibrary.com

Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
< 10 mg1.0%1.0% or 50 µg TDI (whichever is lower)1.5% or 100 µg TDI (whichever is lower)
10 mg - 100 mg0.5%0.5% or 200 µg TDI (whichever is lower)1.0% or 300 µg TDI (whichever is lower)
> 100 mg - 2 g0.2%0.2% or 3 mg TDI (whichever is lower)0.5% or 3 mg TDI (whichever is lower)
> 2 g0.1%0.1%0.15%

TDI: Total Daily Intake. Data sourced from ICH Q3B(R2) guidelines.

To ensure the reliability of data on impurities like this compound, the analytical procedures used for their detection and quantification must be validated according to ICH Q2(R1). innovareacademics.in This guideline outlines the characteristics that need to be considered during the validation of analytical procedures, including accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range. scholarsresearchlibrary.comeuropa.eu

Numerous studies have been published detailing the development and validation of analytical methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), for the determination of Daclatasvir and its impurities. pnrjournal.comturkjps.org These methods are validated to be specific, accurate, precise, and robust, ensuring they are suitable for their intended purpose of quality control and stability testing. pnrjournal.comscholarsresearchlibrary.com For impurity testing, the quantitation limit of the analytical procedure should be at or below the reporting threshold. europa.eu

The ICH Q3C guideline addresses the control of residual solvents in pharmaceutical products. ich.orggovinfo.gov Solvents used in the synthesis of the drug substance or in the formulation of the drug product are not completely removed by practical manufacturing techniques. govinfo.gov This guideline classifies residual solvents into three classes based on their toxicity and recommends acceptable limits. ich.orggovinfo.gov

Class 1 solvents are known or suspected human carcinogens and should be avoided. ich.orgeuropa.eu

Class 2 solvents are non-genotoxic animal carcinogens or are suspected of other significant but reversible toxicities, and their levels should be limited. ich.orguspnf.com

Class 3 solvents have low toxic potential and are considered less of a risk. ich.org

The manufacturing process of Daclatasvir likely involves the use of various organic solvents. veeprho.com Therefore, adherence to ICH Q3C is necessary to ensure that the levels of any residual solvents in the final product are within safe limits. ich.orgeuropa.eu

The ICH Q3D guideline provides a framework for the assessment and control of elemental impurities in drug products. ich.orgeuropa.eu These impurities can be introduced from various sources, including raw materials, manufacturing equipment, and container closure systems. ich.org The guideline establishes permitted daily exposures (PDEs) for 24 elemental impurities based on their toxicity. kobia.kr

A risk-based approach is recommended to assess and control these impurities. ich.org For Daclatasvir, a risk assessment should be performed to evaluate the potential for the presence of elemental impurities. kobia.kr If the risk assessment indicates that an elemental impurity may be present at a level that could exceed its PDE, appropriate controls must be implemented. ich.org

ICH Q3C (R8): Impurities: Guideline for Residual Solvents (if applicable)

Specific Pharmacopoeial Monographs and Requirements for Daclatasvir and its Related Substances (e.g., USP, EP, JP)

Pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) provide official standards for medicines. cymitquimica.com These standards include monographs for drug substances and drug products, which may specify tests and acceptance criteria for impurities.

While specific monographs for this compound were not found in the initial search, the USP does have a new monograph for Daclatasvir Dihydrochloride and Daclatasvir Tablets, which would include sections on impurities. usp.org These pharmacopoeial standards are generally aligned with ICH guidelines but may contain additional specific requirements. pharmaoffer.com Pharmaceutical manufacturers must comply with the requirements of the relevant pharmacopoeia in the region where the product is marketed. Reference standards for Daclatasvir impurities, traceable to EP or USP standards, are available from various suppliers, which is essential for accurate testing and compliance. synzeal.com

Approaches to Justifying Impurity Limits for this compound

The justification of acceptance criteria for a specific impurity, such as this compound, is a scientifically rigorous process guided by international regulations, primarily the ICH Q3A(R2) guideline. ich.org This process involves a comprehensive evaluation of the impurity's potential impact on the safety of the drug substance.

The primary approach to justifying an impurity limit is through qualification . Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.orggally.cheuropa.eu An impurity is considered qualified if its level in the new drug substance has been adequately tested in safety and/or clinical studies. ich.orggally.cheuropa.eu If this compound was present in the batches of daclatasvir used in non-clinical and clinical trials, its level in those batches would be considered qualified.

Several avenues can be pursued to justify a proposed acceptance criterion for this compound:

Reference to Clinical and Non-clinical Studies: The most direct method is to demonstrate that the proposed limit is not higher than the level of this compound present in daclatasvir batches used in pivotal safety and efficacy studies. ich.orgfda.gov

Metabolite Justification: If this compound is identified as a significant metabolite of daclatasvir in animal or human studies, it is generally considered qualified, and no further toxicity studies are needed. ich.orggally.chfda.gov

Toxicological Studies: If the proposed limit for this compound exceeds the levels seen in clinical trial materials and it is not a significant metabolite, specific toxicological studies may be required. ich.orgeuropa.eu These studies are designed to establish a safe level of exposure.

Literature and Existing Data: Justification can sometimes be supported by scientific literature that provides adequate evidence for the safety of the impurity at the proposed level. fda.gov

Comparative Analysis with Reference Listed Drug (RLD): For generic drug products, a comparative analysis of the impurity profile with the innovator product can be used. If the level of this compound in the generic product is comparable to or lower than that in the RLD, this can support the proposed limit. youtube.com

The ICH Q3A(R2) guideline provides thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug substance. These thresholds serve as a starting point for setting acceptance criteria.

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg/day (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg/day (whichever is lower)0.05%
Data derived from ICH Q3A(R2) Guideline. ich.orgeuropa.eu

It is important to note that acceptance criteria should be set as low as reasonably practicable and be consistent with the manufacturing process capability and analytical precision. gally.ch A significant variation in the level of this compound from batch to batch could indicate an inadequately controlled manufacturing process. gally.ch

Quality by Design (QbD) Framework in Impurity Control and Regulatory Filings

The Quality by Design (QbD) framework is a systematic approach to pharmaceutical development that emphasizes product and process understanding and process control, based on sound science and quality risk management. iajps.comresearchgate.net It is a proactive approach aimed at building quality into the product from the outset. The control of impurities, including this compound, is a key element of the QbD paradigm.

The implementation of QbD in impurity control involves several key steps:

Defining the Quality Target Product Profile (QTPP): This involves defining the desired quality characteristics of the final drug product, including the acceptable level of impurities. iajps.comevotec.com

Identifying Critical Quality Attributes (CQAs): CQAs are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. evotec.compharmtech.com The level of this compound is a CQA for daclatasvir.

Risk Assessment: A risk assessment is performed to identify and rank process parameters that could potentially impact the CQAs. iajps.compharmtech.com For this compound, this would involve evaluating the synthesis and purification steps to identify parameters that could influence its formation and removal.

Developing a Control Strategy: Based on the process understanding gained, a comprehensive control strategy is developed. iajps.comevotec.com This strategy includes controls on input materials, process parameters, and in-process materials, as well as final product specifications. The goal is to ensure that the process consistently produces a drug substance with the desired quality and impurity profile.

Continual Improvement: The QbD framework encourages a lifecycle approach to product development, with opportunities for continual improvement of the manufacturing process and control strategy based on accumulated data and experience. iajps.comresearchgate.net

QbD in Regulatory Filings:

Regulatory submissions that incorporate the QbD framework provide a higher level of assurance to regulatory authorities that the manufacturing process is well-understood and controlled. iajps.com This can lead to greater regulatory flexibility, such as a wider acceptable range for certain process parameters, as long as they remain within the established "design space." The design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. researchgate.net

For this compound, a QbD-based regulatory filing would include:

A detailed discussion of the potential sources and formation pathways of the impurity.

A risk assessment linking manufacturing process parameters to the level of this compound.

Data from designed experiments (DoE) demonstrating the relationship between critical process parameters and the impurity level.

A well-defined control strategy to ensure that this compound is consistently controlled within its qualified limit.

The use of QbD-driven stability-indicating analytical methods is also crucial. vulcanchem.com These methods are developed and validated to separate and accurately quantify the API from its impurities, including potential degradation products like this compound, under various stress conditions. vulcanchem.comresearchgate.net

Interactive Data Table: Key Elements of a QbD Approach for this compound Control

QbD Element Application to this compound Regulatory Implication
QTPP The desired purity profile of Daclatasvir, with a specified limit for Impurity 6.Forms the basis for the development program and regulatory agreement on product quality.
CQA This compound level.The acceptance criterion for this impurity must be justified and included in the drug substance specification.
Risk Assessment Identification of raw materials, intermediates, and process steps that could lead to the formation or incomplete removal of Impurity 6.Demonstrates a proactive approach to quality and provides a rationale for the control strategy.
Design Space The range of critical process parameters (e.g., temperature, pH, reaction time) that have been shown to consistently produce Daclatasvir with an acceptable level of Impurity 6.May allow for more flexible manufacturing operations without the need for extensive regulatory post-approval changes.
Control Strategy A multi-faceted approach including raw material specifications, in-process controls, and final product testing to ensure the level of Impurity 6 is consistently met.Provides assurance to regulators that the impurity is under control throughout the manufacturing process.
Analytical QbD Development of a robust, validated analytical method for the accurate detection and quantification of Impurity 6.Ensures reliable monitoring of the impurity and compliance with specifications.

Future Research Directions and Emerging Methodologies Pertaining to Daclatasvir Impurity 6

Advancements in Hyphenated Analytical Technologies for Enhanced Impurity Characterization

The characterization of pharmaceutical impurities has been significantly advanced by the advent of hyphenated analytical techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy. nih.gov For an impurity like Daclatasvir Impurity 6, these methods are indispensable for its detection and structural elucidation, especially at the trace levels mandated by regulatory bodies (approximately 0.1%). nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for identifying and characterizing degradants of Daclatasvir, including Impurity 6. vulcanchem.combenthamdirect.com This method provides detailed structural information and helps in understanding the degradation pathways. vulcanchem.combenthamdirect.com The mass spectrometric analysis of this compound reveals distinct fragmentation patterns and molecular ion signatures that aid in its definitive identification within complex drug matrices. vulcanchem.com Further advancements in UPLC (Ultra-Performance Liquid Chromatography) coupled with mass spectrometry, such as a QDa mass detector, offer even greater sensitivity and resolution for quantifying impurities at very low levels. oup.com

Future research will likely focus on the integration of other sophisticated hyphenated techniques such as LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) and CE-MS (Capillary Electrophoresis-Mass Spectrometry). nih.gov LC-NMR, for instance, allows for the direct structural analysis of separated compounds, offering unambiguous structural information without the need for isolation. nih.gov These advanced tools will be crucial in creating a comprehensive profile of Daclatasvir and its impurities.

Table 1: Advanced Analytical Techniques for Impurity Profiling

TechniquePrincipleApplication for this compound
LC-MS/MS Combines the separation of liquid chromatography with the mass analysis of mass spectrometry. vulcanchem.combenthamdirect.comIdentification and characterization of degradation products, elucidation of degradation pathways. vulcanchem.combenthamdirect.com
UPLC-QDa Utilizes smaller particle size columns for higher resolution and sensitivity, coupled with a compact mass detector. oup.comQuantitative estimation of impurities at very low levels. oup.com
LC-NMR Integrates liquid chromatography with nuclear magnetic resonance spectroscopy. nih.govDirect structural elucidation of impurities without isolation. nih.gov
CE-MS Couples the high separation efficiency of capillary electrophoresis with the sensitive detection of mass spectrometry. nih.govAnalysis of charged impurities and complex mixtures. nih.gov

Application of Machine Learning and Artificial Intelligence in Impurity Prediction and Control

Green Chemistry Principles in the Mitigation of Impurity Formation and Solvent Reduction

The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to develop more sustainable and environmentally friendly processes. researchgate.net A key focus of green chemistry is the reduction or elimination of hazardous solvents, which are a major source of waste in the pharmaceutical industry. researchgate.net

In the context of Daclatasvir synthesis, research is being directed towards the use of greener solvents and solvent-free reaction conditions to minimize the environmental impact and potentially reduce the formation of impurities. researchgate.net For example, the use of water as a solvent in certain reaction steps is being explored. researchgate.net The selection of solvents is critical, as they can influence reaction pathways and the impurity profile. derpharmachemica.com

Integrated multi-step continuous flow synthesis is another green chemistry approach that offers a more economical and environmentally friendly alternative to traditional batch synthesis. rsc.org This method can lead to shorter production times, reduced manpower, and a smaller infrastructure footprint. rsc.org By optimizing reaction conditions and minimizing intermediate purification steps, continuous flow synthesis can also help to control the formation of impurities like this compound. rsc.org

Development of Novel Synthetic Routes to Reduce this compound Formation

The synthetic route used to manufacture an API has a direct impact on the types and levels of impurities present in the final product. derpharmachemica.comresearchgate.net Therefore, a significant area of future research is the development of novel synthetic pathways for Daclatasvir that are designed to minimize the formation of Impurity 6 and other related substances.

Another strategy is to develop entirely new synthetic routes that avoid the formation of problematic intermediates. sci-hub.ru Some patented processes for Daclatasvir synthesis focus on improving the yield and purity by optimizing the coupling reaction and deprotection steps. derpharmachemica.comgoogle.com For instance, carrying out a condensation reaction in the absence of a base has been shown to produce a key intermediate in high yield and purity with reduced solvent consumption. google.com These improved processes often lead to a final product with a more favorable impurity profile. derpharmachemica.com

Collaborative Research Opportunities and Data Sharing in Pharmaceutical Impurity Science

The Machine Learning Ledger Orchestration for Drug Discovery (Melloddy) project is another example of a large-scale collaboration, where ten major pharmaceutical companies have agreed to share data to train machine learning algorithms for drug discovery. europeanpharmaceuticalreview.com Similar collaborative models could be applied to the field of impurity science to accelerate the development of predictive models for impurity formation and to establish best practices for impurity control.

Furthermore, the development of emerging standards through platforms like the Pharmacopeial Forum (PF) allows for the sharing of supporting data and the collection of feedback from stakeholders on new analytical methods. usp.org This collaborative approach can facilitate the development of more robust and flexible analytical procedures for monitoring impurities in pharmaceutical products. usp.org

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Daclatasvir Impurity 6 in pharmaceutical formulations?

A stability-indicating reversed-phase liquid chromatography (RP-LC) method optimized via Quality by Design (QbD) principles is widely used. Critical parameters include flow rate (0.8–1.2 mL/min), buffer pH (3.0–5.0), and stationary phase type (C18 columns with 5 µm particle size). Resolution (>1.5) between Impurity 6 and other degradants is prioritized using a full factorial design . Electrochemical nanosensors (e.g., cobalt nanoparticle/chitosan/MWCNT composites) offer alternative detection with a linear range of 1.0 nM–12 mM and a detection limit of 8.82 × 10⁻¹⁰ M, though chromatographic methods remain standard for impurity profiling .

Q. How is the stability of this compound assessed under different stress conditions?

Stability studies involve exposing Daclatasvir to acid/base hydrolysis, oxidative (H₂O₂), photolytic, and thermal stress. Impurity 6 is particularly susceptible to acid/base degradation, generating up to three degradants under basic conditions. LC-MS/MS is used to characterize degradation pathways, with structural elucidation revealing oxidation and dealkylation as primary routes . For long-term stability, stock solutions are stored at 2–8°C, with recoveries >98% over 30 days .

Advanced Research Questions

Q. What experimental design strategies mitigate challenges in resolving co-eluting peaks between this compound and related substances?

A two-level three-factor full factorial design with five center points optimizes critical process parameters (flow rate, pH, column type). For example, increasing buffer pH from 3.0 to 5.0 improves resolution between Impurity 6 and Daclatasvir by 25%. Risk assessment tools (e.g., fishbone diagrams) identify high-risk parameters, enabling method robustness within a defined design space . Multivariate analysis (e.g., ANOVA) validates parameter significance, ensuring reproducibility .

Q. How do pharmacogenetic factors influence the pharmacokinetic variability of Daclatasvir, and what implications does this have for impurity profiling studies?

Genetic polymorphisms in transporters (e.g., OCT1, P-gp) and metabolizing enzymes (CYP3A4) affect Daclatasvir’s hepatic uptake and clearance. For instance, ABCB1 11131CC and HNF4α CG/GG genotypes correlate with 30% higher plasma concentrations . Impurity studies must account for metabolic variability, as CYP3A4-mediated oxidation could generate process-related impurities under suboptimal storage or formulation conditions .

Q. What mechanistic insights explain Impurity 6’s role in antiviral efficacy or toxicity?

While Daclatasvir targets HCV NS5A, Impurity 6’s structural similarity (e.g., altered side chains) may interfere with NS5A binding. In vitro studies show that Daclatasvir’s EC₅₀ against HCV genotypes 1–6 ranges from 50–200 pM, but impurities like 6 could reduce potency by 10–15% via competitive inhibition . LC-MS/MS and molecular docking simulations are recommended to assess impurity-receptor interactions .

Q. How can Quality Risk Management (QRM) principles address discrepancies in impurity quantification across laboratories?

QRM frameworks prioritize method parameters (e.g., column lot variability, detector sensitivity) through Failure Mode Effects Analysis (FMEA). For example, inter-laboratory studies show ±5% variability in Impurity 6 quantification due to differences in column aging. Standardized protocols for system suitability testing (e.g., USP <621>) and continuous method monitoring reduce such discrepancies .

Key Methodological Recommendations

  • For Basic Research : Prioritize QbD-optimized HPLC methods for impurity separation .
  • For Advanced Studies : Integrate pharmacogenetic data (e.g., SNP analysis) into impurity risk assessments .
  • Data Contradictions : Address variability in impurity recovery (±5%) through inter-laboratory calibration .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.